molecular formula C14H14O2 B3059576 4-(2-Methoxyphenyl)-2-methylphenol CAS No. 796866-40-5

4-(2-Methoxyphenyl)-2-methylphenol

Cat. No. B3059576
CAS RN: 796866-40-5
M. Wt: 214.26 g/mol
InChI Key: RFMOZUWPMBJJHN-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-methylphenol, also known as 2-methoxy-4-methylphenol, is a phenolic compound that is used in a variety of scientific and industrial applications. It has a wide range of properties, including a low melting point, low volatility, low toxicity, and a high affinity for organic compounds. It has been used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. In addition, it has been used in the manufacture of polymers, adhesives, and in the protection of metals from corrosion. Furthermore, it has been used in the study of the biochemical and physiological effects of various compounds on organisms.

Mechanism of Action

Target of Action

The primary targets of 4-(2-Methoxyphenyl)-2-methylphenol are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, through a process of binding. The binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . The in silico docking and molecular dynamics simulations provide further insights into this interaction .

Biochemical Pathways

The alpha1-adrenergic receptors, which are the targets of 4-(2-Methoxyphenyl)-2-methylphenol, are associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The affected pathways and their downstream effects are related to these conditions and neurotransmitters.

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Methoxyphenyl)-2-methylphenol involves absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, influencing its effectiveness as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of 4-(2-Methoxyphenyl)-2-methylphenol’s action are primarily related to its interaction with alpha1-adrenergic receptors . By binding to these receptors, the compound can potentially influence neurological conditions that these receptors are associated with .

Advantages and Limitations for Lab Experiments

4-(2-Methoxyphenyl)-2-methylphenolmethylphenol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to use in experiments. In addition, it has a low melting point, making it easy to use in a variety of laboratory experiments. Furthermore, it has a high affinity for organic compounds, making it useful in the synthesis of various organic compounds.
One limitation of 4-(2-Methoxyphenyl)-2-methylphenolmethylphenol is that it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable, making it difficult to store for long periods of time. Furthermore, it is not very reactive, making it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research involving 4-(2-Methoxyphenyl)-2-methylphenolmethylphenol. One potential direction is to further investigate its biochemical and physiological effects, including its anti-inflammatory and antioxidant effects. In addition, further research could be conducted to investigate its ability to inhibit certain enzymes, such as cytochrome P450 enzymes. Furthermore, further research could be conducted to investigate its potential use in the synthesis of various organic compounds, such as pharmaceuticals and fragrances. Finally, further research could be conducted to investigate its potential use in the manufacture of polymers and adhesives, as well as in the protection of metals from corrosion.

Scientific Research Applications

4-(2-Methoxyphenyl)-2-methylphenolmethylphenol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and fragrances. In addition, it has been used in the study of the biochemical and physiological effects of various compounds on organisms. It has also been used in the manufacture of polymers and adhesives, as well as in the protection of metals from corrosion. Furthermore, it has been used in the study of the effects of various compounds on the environment.

properties

IUPAC Name

4-(2-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMOZUWPMBJJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466524
Record name 4-(2-METHOXYPHENYL)-2-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-2-methylphenol

CAS RN

796866-40-5
Record name 4-(2-METHOXYPHENYL)-2-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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